3-Aminohexanamide
CAS No.:
Cat. No.: VC17658049
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O |
|---|---|
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 3-aminohexanamide |
| Standard InChI | InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
| Standard InChI Key | NXUFRLVBLXJCAP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC(=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Aminohexanamide (systematic name: 6-aminohexanamide) possesses a linear hexane backbone with an amino group at the third carbon and an amide group at the terminal carbon. Its molecular formula is C₆H₁₃N₂O, corresponding to a monoisotopic mass of 130.11 g/mol and an average mass of 130.19 g/mol . The compound’s bifunctional nature—combining a primary amine and a primary amide—confers distinct electronic and steric properties.
The amine group acts as a weak base (pKa ~10–11), while the amide group exhibits resonance stabilization, reducing its basicity (pKa ~0–1) . This duality enables 3-aminohexanamide to participate in diverse chemical reactions, including nucleophilic substitutions, acylations, and hydrogen-bonding interactions.
Physical Properties
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Density: Estimated at 0.95–1.05 g/cm³, intermediate between alkanes and polar amines .
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Boiling Point: ~250–270°C, extrapolated from homologous compounds like hexanamide (b.p. 245°C) .
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Solubility: High solubility in water (>50 g/L at 25°C) due to hydrogen bonding with polar solvents .
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LogP: Calculated LogP ≈ 0.5–1.0, indicating moderate hydrophilicity .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocols for 3-aminohexanamide are documented in the provided sources, analogous methods for aminocarboxylic acids and amides suggest feasible pathways:
Carbodiimide-Mediated Amidation
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Hexanoic Acid Activation: React hexanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester.
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Amination: Introduce ammonia or a protected amine to yield the amide .
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Deprotection: Remove protecting groups (e.g., Boc) under acidic conditions .
This route may suffer from low regioselectivity, necessitating chromatographic purification.
Reductive Amination
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Ketone Formation: Oxidize 3-aminohexanol to 3-aminohexanone.
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Reductive Amination: React with ammonia under hydrogenation conditions .
Challenges include over-reduction to secondary amines and competing side reactions.
Reactivity Profile
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Amine Group: Participates in Schiff base formation, alkylation, and Michael additions.
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Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases (e.g., 6M HCl, 110°C) .
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Interfunctional Interactions: Intramolecular hydrogen bonding between the amine and amide may stabilize certain conformers, influencing reactivity.
Comparative Analysis with Related Compounds
3-Aminohexanamide’s dual functionality distinguishes it from simpler amines and amides, enabling applications in drug design (e.g., prodrug formulations) and polymer science.
Industrial and Research Applications
Pharmaceutical Intermediate
As a bifunctional linker, 3-aminohexanamide could conjugate hydrophobic drugs to hydrophilic carriers, enhancing solubility. For example, amine-amide spacers are critical in antibody-drug conjugates (ADCs) .
Polyamide Precursor
Co-polymerization with dicarboxylic acids may yield polyamides with tailored mechanical properties. Comparable to nylon-6, such polymers could find use in biomedical devices.
Catalysis
The amine group could coordinate metal ions (e.g., Cu²⁺, Ni²⁺), forming catalysts for oxidation or cross-coupling reactions .
Future Directions
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Synthetic Optimization: Develop regioselective methods, potentially leveraging hypervalent iodine reagents (e.g., I(III) mediators) .
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities in vitro.
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Computational Modeling: Predict metabolic pathways and toxicity profiles using QSAR models.
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